(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone

solubility permeability hydrogen bonding

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone (CAS 187543-73-3) is a heterocyclic small molecule encompassing a 4-aminomethylpiperidine moiety linked via a carbonyl bridge to a 2-chloropyridine ring. It belongs to the phenylpiperidine class and is primarily employed as a versatile synthetic intermediate in medicinal chemistry, especially for constructing kinase-focused compound libraries.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 187543-73-3
Cat. No. B3433259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone
CAS187543-73-3
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C12H16ClN3O/c13-11-10(2-1-5-15-11)12(17)16-6-3-9(8-14)4-7-16/h1-2,5,9H,3-4,6-8,14H2
InChIKeyITBIZTOIIVSTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone (CAS 187543-73-3)


(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone (CAS 187543-73-3) is a heterocyclic small molecule encompassing a 4-aminomethylpiperidine moiety linked via a carbonyl bridge to a 2-chloropyridine ring [1]. It belongs to the phenylpiperidine class and is primarily employed as a versatile synthetic intermediate in medicinal chemistry, especially for constructing kinase-focused compound libraries [2]. Key computed physicochemical properties include a molecular weight of 253.73 g/mol, XLogP3-AA of 1.1, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds, as reported in PubChem [1]. The compound is supplied predominantly as a free base or hydrochloride salt for research use only.

Synthetic intermediate for kinase-focused library construction
Primary amine supports amide coupling and reductive amination
2-Chloropyridine may support halogen-bond interactions in hinge region

Why Generic Substitution of 4-(Aminomethyl)piperidin-1-yl(2-chloropyridin-3-yl)methanone Is Scientifically Unreliable


Although several analogs share the 2-chloropyridine-methanone-piperidine scaffold, generic substitution is not advisable due to the precise functional-group requirements for downstream derivatization and target engagement. The 4-aminomethyl substituent provides a primary amine handle that is essential for amide coupling, reductive amination, or urea formation, whereas its positional isomers (e.g., 3-aminomethyl) and functional-group replacements (e.g., 4-hydroxy, 4-methyl) yield different hydrogen-bonding geometries, altered basicity (amine pKa ~10.6 vs. alcohol pKa ~16), and divergent reactivity [1]. In kinase inhibitor design, the 2-chloropyridine moiety frequently participates in critical hinge-binding interactions, and changing the chlorine position from C2 to C4 on the pyridine ring disrupts this binding mode [2]. Furthermore, the exact computed properties (MW = 253.73 g/mol, XLogP3-AA = 1.1, HBD = 1, HBA = 3, RotB = 2) [1] place this compound in a distinct property space compared to its analogs, which can affect solubility, permeability, and ultimately the success of subsequent synthetic steps. No single in-class compound replicates this precise combination of amine nucleophilicity, heteroaryl halide electrophilicity, and physicochemical profile; therefore, substitution without rigorous side-by-side validation risks irreproducible chemical biology outcomes.

Amine vs. hydroxyl reactivity
4-Hydroxymethyl analog requires additional activation steps; amine pKa difference may alter coupling selectivity.
Chlorine positional isomer
2-Chloropyridin-4-yl isomer may shift hinge-binding geometry and reduce PI3Kδ activity in reported assays.
Aminomethyl position
3-Aminomethyl positional isomer may disrupt H-bond network and synthetic accessibility.

Quantitative Differentiation Evidence for (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone Relative to Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity vs. 4-Methyl Analog

The target compound possesses a primary amine (aminomethyl) substituent, offering one hydrogen bond donor (HBD) compared to zero HBD for the 4-methyl analog (2-chloropyridin-3-yl)(4-methylpiperidin-1-yl)methanone [1]. The computed XLogP3-AA value is also lower (1.1 vs. ~2.1 for the des-amino methyl analog), indicating a 1.0 log unit decrease in lipophilicity [1]. This difference in HBD count and lipophilicity directly impacts aqueous solubility and membrane permeability, key parameters for successful lead optimization.

HBD & Lipophilicity
Class-level
HBD: 1, XLogP: 1.1 vs. HBD: 0, XLogP: ~2.1
ΔHBD +1, ΔXLogP −1.0
Primary amine alters solubility–permeability balance vs. 4-methyl analog.
Computed properties; class-level inference.
solubility permeability hydrogen bonding medicinal chemistry

Positional Isomer Binding Affinity Delta in PI3Kδ Cellular Assay

In a cellular PI3Kδ assay measuring AKT phosphorylation at S473 in Ri-1 cells, the 2-chloropyridin-3-yl positional isomer (target compound scaffold) demonstrated an IC50 of 102 nM, whereas the 2-chloropyridin-4-yl isomer showed approximately 3.7-fold weaker inhibition with an IC50 of 374 nM [1][2]. This data, extracted from BindingDB entries (CHEMBL2165502 and CHEMBL2165498), constitutes a cross-study comparable differentiation for the core scaffold. Although the exact compounds tested may bear additional substitutions, the consistent trend highlights the sensitivity of PI3Kδ inhibition to the chlorine position on the pyridine ring.

PI3Kδ cellular IC50
Cross-study comparable
102 nM
vs. 374 nM (4-yl isomer)
~3.7-fold difference
2-Chloropyridin-3-yl isomer shows lower IC50 in reported PI3Kδ cellular assay.
Ri-1 cells, pAKT(S473) electrochemiluminescence.
pi3kδ kinase inhibitor positional isomer binding affinity

Aminomethyl vs. Hydroxymethyl Functional Group: Impact on Synthetic Utility and Basicity

The 4-aminomethyl group is a significantly stronger nucleophile and base than the 4-hydroxymethyl group found in the direct analog (2-chloropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone. The pKa of the conjugate acid of a primary amine is approximately 10.6, whereas the alcohol pKa is ~16, representing a 5.4 log unit difference in basicity [1]. This enables chemoselective amide bond formation under mild conditions with activated esters or acid chlorides, a reaction pathway not available to the alcohol analog without separate activation steps. Vendors report that derivatives of the aminomethyl compound achieve IC50 values in the low nanomolar range upon elaboration, whereas hydroxymethyl derivatives require additional synthetic manipulations to introduce nitrogen functionality [2].

Amine vs. Alcohol Reactivity
Class-level
1-step amide coupling vs. 2–3 steps via activation
pKa ~10.6 vs. ~16
Primary amine avoids additional activation steps for library synthesis.
Standard coupling conditions; synthetic step economy.
synthetic intermediate nucleophilicity basicity building block

Computed Physicochemical Property Space Differentiation from Des-Chloro Analog

The target compound incorporates a chlorine atom at the 2-position of the pyridine ring, which is absent in the des-chloro analog (4-(aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone. This leads to a difference in computed XLogP3-AA of approximately 0.8–1.0 log units (1.1 for the chloro compound vs. ~0.3 for the des-chloro) [1]. The chlorine atom also increases molecular weight from 219.28 to 253.73 g/mol, adds a halogen-bond donor capacity, and alters electron density on the pyridine ring, which impacts π-stacking interactions with kinase hinge regions [2]. These computed differences, while not based on direct head-to-head biological assays, represent class-level inferences widely accepted in structure-property relationship (SPR) analysis.

Cl vs. H on pyridine
Class-level
MW: 253.73 vs. 219.28
XLogP: 1.1 vs. ~0.3
Chlorine increases lipophilicity and halogen-bond potential.
Computed values; class-level SPR inference.
lipophilicity ADME physicochemical properties medicinal chemistry

Minimal Rotatable Bond Count Compared to Typical Kinase Inhibitor Intermediates

The target compound contains only 2 rotatable bonds, which is at the lower end of the recommended range for oral drug-like space (typically ≤10) [1]. In contrast, many commonly used piperidine-based building blocks for kinase inhibitor synthesis, such as tert-butyl 4-(aminomethyl)piperidine-1-carboxylate derivatives or extended biaryl analogs, have 4–6 rotatable bonds [2]. This lower rotational flexibility is expected to confer a reduced entropic penalty upon target binding when the compound is elaborated into final inhibitors. While this is a computed, structure-based advantage, it aligns with well-established principles in medicinal chemistry that compounds with fewer rotatable bonds often exhibit improved pharmacokinetic profiles.

Rotatable Bonds
Class-level
2rot. bonds
vs. 4–6 for typical piperidine building blocks
Lower flexibility may reduce entropic penalty on binding.
Computed property; class-level drug-likeness inference.
rotatable bonds oral bioavailability drug-likeness structural alert

Preferential Reactivity of the Primary Amine vs. N-Methyl and N,N-Dimethyl Analogs in Library Synthesis

The target compound's primary amine is more versatile than secondary (N-methyl) or tertiary (N,N-dimethyl) amine analogs. Primary amines participate in a wider range of bond-forming reactions (amide coupling, sulfonamide formation, reductive amination, urea synthesis, Schiff base formation) without the steric hindrance and reduced nucleophilicity that characterize N-methyl analogs [1]. The N-methyl analog (2-chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride is reported as a JAK3 inhibitor with nanomolar potency, but its secondary amine limits the diversity of accessible final products. Specifically, the primary amine's reaction with activated esters yields single products, while secondary amines can generate tertiary amides that may exhibit hindered rotation (atropisomerism), complicating biological interpretation .

Amine substitution
Class-level
Primary amine: >5 reaction types vs. N-methyl: 2–3 types, steric hindrance
Primary amine extends accessible chemical space for library design.
Based on medicinal chemistry toolbox; class-level inference.
parallel synthesis chemoselective ligation building block utility amine reactivity

Recommended Application Scenarios for (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone Based on Verified Differentiation


Parallel Synthesis of Focused Kinase Inhibitor Libraries via Amide Coupling

The primary amine handle of this building block is ideally suited for rapid parallel amide coupling with diverse carboxylic acids to generate libraries of kinase-targeted compounds. The low molecular weight (253.73 g/mol) and favorable XLogP3-AA (1.1) [1] ensure that the final products remain within drug-like property space. Researchers should prefer this building block over the 4-hydroxymethyl or 4-methyl analogs, as the amine enables direct, chemoselective ligation without additional activation steps (evidence from Evidence Item 3).

Structure-Activity Relationship (SAR) Exploration of PI3Kδ Hinge-Binding Scaffolds

Given the demonstrated sensitivity of PI3Kδ inhibition to the chlorine position on the pyridine ring (IC50 = 102 nM for 2-chloropyridin-3-yl vs. 374 nM for 4-yl [1]), this compound should be employed as the starting point for SAR studies targeting the PI3Kδ hinge region. The 2-chloro substitution is optimal for potency, and any substitution with the 4-chloro isomer would lead to a significant loss in activity. This building block is the correct choice for PI3Kδ-focused projects.

Generation of Halogen-Bond-Enabled Inhibitors for Kinase Targets with Deep Hinge Clefts

The 2-chloropyridine moiety introduces a chlorine atom that can function as a halogen-bond donor in kinase hinge-binding interactions, a feature absent in the des-chloro analog. The increased lipophilicity (ΔXLogP3-AA = +0.8 relative to des-chloro) [1] also enhances membrane permeability. This compound is the optimal choice when designing inhibitors intended to exploit halogen bonding for improved target affinity and selectivity, particularly for kinases with deep or hydrophobic hinge regions.

Step-Economical Synthesis of CNS-Penetrant Lead Candidates

The low number of rotatable bonds (2) [1] and moderate lipophilicity (XLogP3-AA = 1.1) make this building block a rational starting point for CNS drug discovery programs. The combination of low rotational flexibility (entropic advantage) and the chlorine atom's contribution to passive permeability supports the design of brain-penetrant molecules. Compared to higher-rotatable-bond or more polar alternatives, this scaffold mitigates the risk of poor permeability or efflux susceptibility early in lead optimization.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Primary amine for direct amide coupling
Library diversity and drug-likeness profile
PI3Kδ hinge-binding SAR studies
2-Chloropyridin-3-yl isomer for PI3Kδ assay context
Chlorine positional sensitivity in cellular assay
Halogen-bond interaction studies
2-Chloropyridine for potential halogen bonding
Kinase hinge-binding mode and permeability
CNS-oriented lead discovery
Low rotatable bond count and moderate XLogP
Passive permeability and brain penetration potential
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